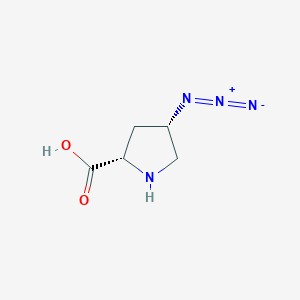

(2S,4S)-H-L-Pro(4-N3)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRFZPZRQYPCER-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,4S)-H-L-Pro(4-N3)-OH: A Versatile Building Block for Chemical Biology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4S)-H-L-Pro(4-N3)-OH, also known as (2S,4S)-4-azidoproline, is a non-natural amino acid that has emerged as a valuable tool in peptide synthesis, chemical biology, and drug development. Its key feature is the presence of an azide (B81097) moiety at the 4-position of the proline ring, which allows for highly specific chemical modifications through bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in creating structurally diverse peptides and bioconjugates.

Core Chemical Properties

This compound is a proline derivative where an azide group replaces a hydrogen atom at the C4 position with cis stereochemistry relative to the carboxylic acid group. This modification introduces a versatile chemical handle without significantly increasing steric bulk.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its commonly used protected derivatives.

| Property | This compound | Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH | Boc-(2S,4S)-H-L-Pro(4-N3)-OH |

| Synonyms | (2S,4S)-4-azidoproline, cis-4-azido-L-proline | Fmoc-L-Pro(4-N3)-OH (2S,4S) | Boc-(2S,4S)-4-azidoproline |

| Molecular Formula | C₅H₈N₄O₂[1] | C₂₀H₁₈N₄O₄[2] | C₁₀H₁₆N₄O₄[3] |

| Molecular Weight | 156.14 g/mol [1] | 378.39 g/mol [2] | 256.25 g/mol [3] |

| Appearance | - | White to off-white crystalline powder[2] | - |

| Optical Rotation | - | [α]D²⁰ = -15 ± 1º (c=1 in DMF)[2] | - |

| Storage Conditions | - | 0 - 8 °C[2] | - |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of azido-containing compounds is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This peak typically appears around 2100 cm⁻¹ . Studies on acetylated and methylated derivatives of 4-azidoproline have shown that the precise position of this band is sensitive to the local molecular environment and conformation.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton chemical shifts and coupling constants are influenced by the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding amide bond.

-

¹³C NMR: The carbon spectrum will show distinct signals for the five carbons of the pyrrolidine ring and the carboxyl group. The C4 carbon, bonded to the azide group, will have a characteristic chemical shift.

-

-

Mass Spectrometry: The molecular weight can be readily confirmed by mass spectrometry, typically showing the [M+H]⁺ ion in positive ion mode.

Synthesis and Reactivity

Synthesis

A detailed, classical solution-phase synthesis of this compound is not extensively documented in readily accessible literature. However, its synthesis is often achieved via nucleophilic substitution on a suitably protected and activated hydroxyproline (B1673980) derivative. A common precursor is (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). The synthesis generally involves the following key steps:

-

Protection: The amino and carboxyl groups of the hydroxyproline starting material are protected (e.g., as Boc or Fmoc derivatives for the amine and a methyl or ethyl ester for the carboxyl group).

-

Activation of the Hydroxyl Group: The hydroxyl group at the C4 position is converted into a good leaving group, for example, by tosylation or mesylation.

-

Nucleophilic Substitution: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) in an Sₙ2 reaction. This reaction proceeds with inversion of stereochemistry at the C4 center, converting the trans hydroxyproline derivative to the cis azidoproline derivative.

-

Deprotection: The protecting groups are removed to yield the final this compound.

An alternative and practical approach for incorporating (2S,4S)-4-azidoproline into peptides is the "proline editing" method on a solid support. This involves the synthesis of a peptide containing (2S,4R)-4-hydroxy-L-proline, followed by on-resin conversion of the hydroxyl group to an azide with inversion of stereochemistry.

Key Reactions: Click Chemistry

The azide group of this compound is a versatile functional handle for "click chemistry," a class of reactions that are high-yielding, stereospecific, and biocompatible. This allows for the precise and efficient conjugation of peptides containing this amino acid to other molecules.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO or BCN) without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[5][6]

The workflow for utilizing this compound in bioconjugation is depicted below.

Conformational Effects in Peptides

The substitution at the C4 position of the proline ring significantly influences the conformational preferences of the pyrrolidine ring and the preceding peptide bond.

-

Ring Pucker: The pyrrolidine ring of proline can adopt two main puckered conformations: Cγ-endo (up) and Cγ-exo (down). The electronegativity of the C4 substituent plays a crucial role in determining this preference.

-

Cis/Trans Isomerization: The X-Pro peptide bond can exist in either a cis or trans conformation. The energy barrier for isomerization is high, leading to slow interconversion and potentially multiple conformational states of a proline-containing peptide.

Studies have shown that the (2S,4S) configuration of 4-azidoproline destabilizes the polyproline II (PPII) helix, a common secondary structure in proline-rich sequences which is characterized by all-trans peptide bonds.[7] This is in contrast to the (2S,4R) isomer, which tends to stabilize the PPII helix. This conformational directing effect makes (2S,4S)-4-azidoproline a useful tool for probing and controlling peptide secondary structure.

The relationship between the stereochemistry at C4 and the resulting peptide conformation can be summarized as follows:

Applications in Research and Development

The unique properties of this compound make it a valuable reagent in various research and development areas:

-

Peptide Labeling and Imaging: Peptides containing this amino acid can be readily conjugated to fluorescent dyes, radiolabels, or contrast agents for use in bioimaging studies to track their localization and interactions.

-

Drug Delivery and Antibody-Drug Conjugates (ADCs): The azide group serves as a conjugation point for attaching cytotoxic drugs to targeting peptides or antibodies, enabling the development of targeted cancer therapies.

-

Protein-Protein Interaction Studies: It can be used to incorporate photo-crosslinkers into peptides to identify binding partners within a cellular context.

-

Material Science: Azide-containing peptides can be "clicked" onto surfaces or polymers to create functionalized biomaterials with tailored properties.

Experimental Protocols

General Protocol for Peptide Synthesis

Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The coupling of the protected amino acid is typically achieved using standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA in a solvent such as DMF or NMP. The azide group is stable to the repetitive cycles of Fmoc deprotection (piperidine in DMF) and coupling.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azide-containing peptide in a suitable solvent mixture (e.g., water/t-butanol or DMSO).

-

Add the alkyne-functionalized molecule (1.1-1.5 equivalents).

-

Add a freshly prepared solution of a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex).

-

Allow the reaction to proceed at room temperature for 1-12 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Purify the resulting bioconjugate by preparative HPLC.

Note: Due to the absence of detailed, published experimental data on the direct modulation of signaling pathways by this compound, a signaling pathway diagram cannot be provided. The primary role of this compound is as a chemical tool for bioconjugation rather than as a bioactive signaling molecule.

Conclusion

This compound is a powerful and versatile building block for the chemical modification of peptides and proteins. Its azide functionality enables the use of highly efficient and specific click chemistry reactions, facilitating the construction of complex bioconjugates for a wide range of applications in drug development, diagnostics, and materials science. Furthermore, its inherent conformational preferences provide a means to influence and study peptide secondary structure. As the field of chemical biology continues to expand, the utility of such precisely engineered amino acids is expected to grow, enabling new avenues of research and therapeutic innovation.

References

- 1. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Infrared probing of 4-azidoproline conformations modulated by azido configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of ( 2S, 4S)-4-phenylamino-5-oxoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Analysis of Azidoproline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and methodologies for the conformational analysis of azidoproline (Azp) derivatives. Proline's unique cyclic structure imparts significant conformational rigidity to peptides, and the introduction of an azido (B1232118) substituent provides a powerful tool for both finely tuning these conformational preferences and enabling site-specific functionalization. Understanding the stereoelectronic effects of the azido group is critical for its application in peptide design, chemical biology, and drug discovery.

Introduction: The Dual Role of Azidoproline

Proline's pyrrolidine (B122466) ring restricts the backbone dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond.[1] Substituents on the proline ring can further modulate these properties through steric and stereoelectronic effects.[2] Azidoproline has emerged as a particularly valuable derivative. It not only acts as a potent conformation-directing element but also serves as a versatile chemical handle for bioorthogonal "click chemistry," allowing for the straightforward functionalization of peptides and proteins.[3][4][5] This dual functionality makes Azp a powerful tool for developing structured peptides, molecular scaffolds, and novel bioconjugates.[3][6]

The "Azido Gauche Effect": Dictating Ring Conformation

The conformational behavior of 4-azidoproline derivatives is largely governed by a stereoelectronic interaction known as the "azido gauche effect."[3][4][7] This effect, analogous to the well-known fluorine gauche effect, describes the tendency of the electronegative azido group to adopt a gauche orientation relative to the vicinal electron-withdrawing group (the carboxylate). This preference dictates the pucker of the pyrrolidine ring.

-

(4R)-Azidoproline (4R-Azp) : The azido gauche effect induces a preference for the Cγ-exo ring pucker.[4][7]

-

(4S)-Azidoproline (4S-Azp) : Conversely, this effect leads to a favored Cγ-endo conformation.[4][7]

This stereochemically-driven control over ring pucker is the primary determinant of the broader conformational properties of azidoproline-containing peptides.

Figure 1. Influence of azido stereochemistry on proline conformation.

Modulating Amide Bond Isomerization and Peptide Structure

The ring pucker directly influences the equilibrium between the s-trans and s-cis conformers of the preceding Xaa-Azp amide bond. In (4R)-Azp derivatives, the preferred Cγ-exo pucker facilitates a stabilizing n→π* interaction between the lone pair electrons of the preceding acetyl oxygen and the carbonyl group of the ester.[4][7] This interaction, which is not possible in the Cγ-endo pucker of (4S)-Azp, significantly stabilizes the s-trans conformer.[7]

As a result, (4R)-Azp derivatives exhibit a much higher trans:cis amide bond ratio compared to their (4S) counterparts.[7] This conformational biasing has profound implications for secondary structure. The high propensity for the trans amide bond in (4R)-Azp acts to stabilize the polyproline II (PPII) helix, a crucial secondary structure element in collagen and other proteins.[3][8][9][10] In contrast, (4S)-Azp tends to destabilize the PPII conformation.[3][8][9]

Quantitative Conformational Data

The following table summarizes the experimentally observed conformational preferences for N-acetylated, C-terminal methyl-esterified azidoproline derivatives.

| Derivative | Preferred Ring Pucker | trans:cis Ratio (D₂O) | trans:cis Ratio (CDCl₃) |

| Ac-(4R)Azp-OMe | Cγ-exo | 6.1 : 1 | 4.3 : 1 |

| Ac-(4S)Azp-OMe | Cγ-endo | 2.6 : 1 | Not specified |

| Data sourced from references[4][7][11]. |

Experimental and Computational Protocols

A combination of synthesis, spectroscopy, and computational modeling is required for a thorough conformational analysis of azidoproline derivatives.

Figure 2. General workflow for conformational analysis.

Synthesis of Azidoproline Derivatives

Protected azidoprolines are typically synthesized from the corresponding hydroxyproline (B1673980) precursors. A common and efficient method involves the use of diphenylphosphoryl azide (B81097) (DPPA) under Mitsunobu conditions, which proceeds with inversion of stereochemistry.[9][12]

Protocol: Synthesis of (2S,4R)-4-Azido-L-proline Methyl Ester from (2S,4S)-Hydroxy-L-proline Methyl Ester

-

Dissolution: Dissolve (2S,4S)-Hydroxy-L-proline methyl ester and triphenylphosphine (B44618) (PPh₃) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Mitsunobu Reagents: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution. The solution may turn from colorless to a yellowish hue.

-

Azide Source: Add diphenylphosphoryl azide (DPPA) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product using flash column chromatography on silica (B1680970) gel to yield the desired (2S,4R)-azidoproline methyl ester.[9]

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the conformational equilibria of azidoproline derivatives in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for determining the s-cis:s-trans conformer ratio.[5][7] The two conformers exist in slow exchange on the NMR timescale, giving rise to distinct sets of signals. Integration of well-resolved proton signals (e.g., N-acetyl methyl protons) allows for direct quantification of the population of each isomer.[5] 2D NMR experiments, such as NOESY, can provide through-space correlations that help confirm assignments and provide further structural restraints.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides valuable insights into the local environment and conformation. The antisymmetric stretch of the azido group (N₃) produces a strong, sharp absorption band around 2100 cm⁻¹, a region of the IR spectrum that is typically free from other peptide absorptions.[8][15] The precise frequency of this band is sensitive to the local electrostatic environment and can be used to probe conformational changes.[8][15] Furthermore, the amide I band (C=O stretch, ~1600-1700 cm⁻¹) is also conformationally sensitive and differs between the (4R) and (4S) diastereomers.[8]

| Spectroscopic Probe | Wavenumber (cm⁻¹) | Conformational Sensitivity |

| Azide (N₃) Stretch | ~2100 | Sensitive to local electrostatic environment and conformation.[8] |

| Amide I (C=O) Stretch | ~1630 - 1680 | Differs depending on azido configuration and C-terminal structure.[8] |

Circular Dichroism (CD) Spectroscopy: For azidoproline-containing oligomers and peptides, CD spectroscopy is used to assess the overall secondary structure. The PPII helix, which is stabilized by (4R)Azp, has a characteristic CD spectrum with a maximum around 226 nm and a strong minimum near 206 nm in aqueous solution.[5] This allows for the direct observation of how azidoproline incorporation influences the helical propensity of a peptide chain.[5][9]

Computational Analysis

Ab initio and molecular modeling methods complement experimental data by providing energetic and structural information at the atomic level.

Density Functional Theory (DFT) Calculations: DFT is used to calculate the relative energies of different conformers (e.g., Cγ-endo vs. Cγ-exo puckers, trans vs. cis amides).[16][17] These calculations can rationalize the experimentally observed preferences and quantify the energetic contributions of effects like the azido gauche effect and n→π* interactions.[7]

Molecular Dynamics (MD) Simulations: MD simulations are employed to explore the conformational landscape of azidoproline-containing peptides over time.[18] By simulating the peptide in an explicit solvent environment, MD can reveal the dynamic equilibrium between different conformations and the influence of the solvent on structural stability.[18]

Applications in Drug Discovery and Chemical Biology

The ability to control peptide conformation and introduce a bioorthogonal handle makes azidoproline a valuable building block in several advanced applications.

-

Conformational Scaffolding: By stabilizing or destabilizing PPII helices, Azp residues can be used to engineer peptides with defined secondary structures, which is crucial for mimicking protein binding epitopes or designing bioactive peptides.[3]

-

Drug Design: Proline analogues are key components in many approved drugs.[19] The conformational constraints imposed by Azp can be exploited to lock a small molecule or peptide into its bioactive conformation, improving potency and selectivity.

-

Bioconjugation via Click Chemistry: The azido group is the premier functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[20] This allows for the efficient and specific attachment of various moieties—such as fluorophores, drugs, or targeting ligands—to peptides and proteins containing azidoproline.[6][20]

Figure 3. Functionalization of azidoproline peptides via click chemistry.

Conclusion

Azidoproline derivatives are sophisticated tools for the modern peptide chemist and drug developer. The stereochemistry of the C4-azido substituent provides a predictable and powerful means of controlling the local conformation, including the pyrrolidine ring pucker and the trans:cis amide bond ratio. This conformational control, combined with the bioorthogonal reactivity of the azido group, enables the rational design of structurally defined and functionalized peptides for a wide range of applications in research and therapeutics. A multi-faceted approach combining organic synthesis, advanced spectroscopic techniques, and computational modeling is key to fully harnessing the potential of these unique amino acid derivatives.

References

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chimia.ch [chimia.ch]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Infrared probing of 4-azidoproline conformations modulated by azido configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 17. chemrxiv.org [chemrxiv.org]

- 18. A Unique and Stable Polyproline I Helix Sorted out from Conformational Equilibrium by Solvent Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Stability of (2S,4S)-H-L-Pro(4-N3)-OH in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4S)-4-azidoproline, a proline analog, is a valuable building block in medicinal chemistry and chemical biology, primarily utilized for the introduction of a bioorthogonal azide (B81097) handle for "click" chemistry applications. Understanding the stability of this molecule in various solution-based environments is paramount for its effective use in drug development, from synthesis and formulation to in vitro and in vivo studies. This technical guide provides a comprehensive framework for assessing the stability of (2S,4S)-H-L-Pro(4-N3)-OH. In the absence of extensive published stability data for this specific molecule, this document outlines a systematic approach based on established principles of forced degradation studies. It details experimental protocols, potential degradation pathways, and appropriate analytical methodologies for a thorough stability assessment.

Introduction: The Importance of Stability Assessment

The chemical stability of a molecule is a critical attribute that influences its shelf-life, formulation, and biological activity. For a modified amino acid like (2S,4S)-4-azidoproline, the integrity of both the proline ring and the energetic azide functional group is crucial. Degradation can lead to loss of function, altered biological activity, and the formation of potentially toxic impurities.

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development. By subjecting a compound to conditions more severe than accelerated stability testing, it is possible to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1] This information is vital for developing stability-indicating analytical methods, which are capable of separating and quantifying the intact molecule from its degradation products.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways, primarily involving the azide functional group and the proline ring.

Reactivity of the Azide Functional Group

Organic azides are known for their unique reactivity, which can also be a source of instability. Key degradation pathways include:

-

Reduction: The azide group is readily reduced to a primary amine. This can occur in the presence of reducing agents, certain metals, or through catalytic hydrogenation. This is a critical transformation to monitor as it fundamentally alters the functionality of the molecule, removing the "click" handle.

-

Photodecomposition: Aryl and alkyl azides can be sensitive to light, particularly UV radiation.[2] Photolysis can lead to the formation of highly reactive nitrene intermediates, which can then undergo various reactions, including insertion, rearrangement, or dimerization.

-

Thermal Decomposition: Many organic azides are thermally labile and can decompose, often exothermically, to release nitrogen gas and form nitrene intermediates.

-

Acidic Instability: In the presence of strong acids, the azide group can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive. While the amino acid's zwitterionic nature may offer some protection, stability across a pH range must be thoroughly investigated.

Proline Ring Stability

The proline ring itself is generally stable. However, under harsh oxidative conditions, the ring can be susceptible to cleavage. Proline residues in peptides and proteins have been shown to be targets for oxidative damage.[3][4]

Experimental Protocols for Stability Assessment (Forced Degradation Study)

A systematic forced degradation study is essential to probe the stability of this compound. The following protocols are designed to assess the impact of various stress factors.

General Workflow

The overall workflow for a forced degradation study is depicted below.

Caption: General workflow for a forced degradation study.

Materials and Reagents

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffered saline (PBS)

-

Appropriate buffers for pH adjustment

-

HPLC columns (e.g., C18)

-

Analytical instrumentation (HPLC-UV/MS, NMR, FTIR)

Stress Conditions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared. Aliquots of this solution are then subjected to the following stress conditions. Control samples (unstressed) should be stored at a controlled room temperature or refrigerated, protected from light.

3.3.1. Hydrolytic Degradation

-

Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

-

Basic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

-

Neutral Conditions: Mix the stock solution with an equal volume of HPLC-grade water. Incubate at an elevated temperature (e.g., 60°C).

3.3.2. Oxidative Degradation

-

Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3-30% H₂O₂. Incubate at room temperature.

3.3.3. Photolytic Degradation

-

Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

3.3.4. Thermal Degradation

-

Incubate the stock solution at an elevated temperature (e.g., 60-80°C) in a temperature-controlled oven or water bath.

Sampling and Analysis

Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Acidic and basic samples should be neutralized before analysis. All samples should be analyzed promptly by a stability-indicating analytical method, typically HPLC.

Analytical Methodologies

A combination of analytical techniques is recommended for a comprehensive stability assessment.

| Analytical Technique | Purpose | Key Parameters to Monitor |

| HPLC-UV/MS | Primary method for separation and quantification of the parent compound and degradation products. | Retention time, peak area, mass-to-charge ratio of the parent and any new peaks. |

| NMR Spectroscopy | Structural elucidation of major degradation products. | Changes in chemical shifts and coupling constants, disappearance of parent signals and appearance of new signals. |

| FTIR Spectroscopy | Monitoring the integrity of the azide functional group. | Presence and intensity of the characteristic azide asymmetric stretching band (~2100 cm⁻¹). |

Data Presentation and Interpretation

Quantitative data from the forced degradation studies should be summarized in tables to facilitate comparison of the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products

| Stress Condition | Reagent/Parameter | Rationale | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, RT & 60°C | Assess stability to low pH. | Potential for changes in the proline ring or loss of the azide group. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, RT & 60°C | Assess stability to high pH. | Potential for racemization or other base-catalyzed reactions. |

| Oxidation | 3-30% H₂O₂, RT | Mimic oxidative stress. | (2S,4S)-4-aminoproline, ring-opened products. |

| Photolysis | ICH Q1B light exposure | Evaluate light sensitivity. | Nitrene-derived products, potential for complex mixture. |

| Thermal | 60-80°C | Determine thermal lability. | Decomposition products from loss of N₂. |

Visualization of Potential Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways of this compound based on known chemical reactivity.

Caption: Potential chemical degradation pathways for (2S,4S)-4-azidoproline.

Conclusion

While this compound is a powerful tool in drug discovery and development, its inherent reactivity necessitates a thorough understanding of its stability profile. The experimental framework and potential degradation pathways outlined in this guide provide a robust starting point for researchers to systematically evaluate the stability of this important molecule. The data generated from such studies will be invaluable for ensuring the quality, efficacy, and safety of novel therapeutics incorporating this azidoproline analog.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiologically-Relevant Oxidative Degradation of Oligo(proline)-Crosslinked Polymeric Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Commercial Suppliers of (2S,4S)-4-Azidoproline Derivatives: A Technical Guide

For researchers, scientists, and drug development professionals, the availability of high-quality, specialized chemical reagents is paramount. (2S,4S)-H-L-Pro(4-N3)-OH and its derivatives are crucial building blocks in modern chemical biology and drug discovery, primarily utilized for the introduction of an azide (B81097) moiety for subsequent bioorthogonal "click" chemistry reactions. This guide provides an in-depth overview of commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Commercial Availability

(2S,4S)-4-azidoproline is commercially available primarily in its N-protected forms (Fmoc or Boc) and as a hydrochloride salt of the free amine. The choice of derivative depends on the specific application, such as solid-phase peptide synthesis (SPPS) or solution-phase chemistry. Below is a summary of commercial suppliers for various forms of (2S,4S)-4-azidoproline.

| Product Name | Supplier | Catalog Number | Purity | Available Quantities |

| (4S)-Azido-L-Proline hydrochloride | Chem-Impex | 19782 | ≥ 99% (HPLC, TLC) | Inquire |

| BOC Sciences | N/A | ≥ 99% (HPLC, TLC) | Inquire | |

| Fmoc-(4S)-4-azido-L-proline | Chem-Impex | 19781 | ≥ 99% (HPLC) | 250mg, 1g, 5g, 10g |

| MedChemExpress | HY-108785 | 99.71% | 100mg, 250mg, 1g | |

| BroadPharm | BP-21657 | >95% | 250mg, 1g, 5g | |

| N-Boc-cis-4-azido-L-proline | Sigma-Aldrich | 763026 | ≥98.0% | 250mg, 1g |

| P212121 Store | CO-QA-0022 | >95.0% | 250mg, 1g | |

| BOC Sciences | 132622-65-2 | >98% | 100mg, 1g, 5g |

Experimental Protocols

The primary application of (2S,4S)-4-azidoproline is as a chemical reporter for bioorthogonal labeling. The azide group allows for covalent modification with a probe molecule containing a strained alkyne (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or a terminal alkyne in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).

Protocol 1: Metabolic Labeling of Collagen in Live Cells with (2S,4S)-4-Azidoproline

This protocol is adapted from methodologies used for imaging newly synthesized collagen in cell culture.

Materials:

-

(2S,4S)-4-azidoproline hydrochloride

-

Cell culture medium (proline-free recommended for higher incorporation)

-

Osteoblast cell line (e.g., MC3T3-E1) or other collagen-producing cells

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorescently-labeled strained alkyne (e.g., DBCO-Fluor 488)

-

Hoechst 33342 or DAPI for nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Cell Culture and Labeling:

-

Culture collagen-producing cells to the desired confluency in standard medium.

-

Replace the standard medium with medium supplemented with (2S,4S)-4-azidoproline hydrochloride. A final concentration range of 1-4 mM is a good starting point, but should be optimized for the specific cell line and experimental goals. For enhanced incorporation, use proline-free medium.

-

Incubate the cells for 24-72 hours to allow for incorporation of the azido-proline into newly synthesized procollagen.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.

-

-

Click Reaction (SPAAC):

-

Prepare a solution of the fluorescently-labeled strained alkyne (e.g., DBCO-Fluor 488) in PBS at a concentration of 10-50 µM.

-

Incubate the fixed cells with the strained alkyne solution for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unreacted probe.

-

-

Counterstaining and Imaging:

-

Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2S,4S)-4-azidoproline

This protocol outlines the incorporation of an azidoproline residue into a peptide sequence using standard Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-(2S,4S)-4-azidoproline

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-(2S,4S)-4-azidoproline (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Visualizations

Collagen Biosynthesis and Labeling Workflow

The following diagram illustrates the workflow for metabolic labeling of collagen with (2S,4S)-4-azidoproline and subsequent fluorescent detection.

Caption: Workflow for bioorthogonal labeling of collagen in live cells.

Simplified Collagen Biosynthesis Pathway

This diagram shows a simplified representation of the collagen biosynthesis pathway, indicating the point of (2S,4S)-4-azidoproline incorporation.

Caption: Simplified collagen biosynthesis pathway highlighting azidoproline incorporation.

An In-depth Technical Guide to (2S,4S)-H-L-Pro(4-N3)-OH: Synthesis, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4S)-H-L-Pro(4-N3)-OH, also known as (2S,4S)-4-azidoproline, is a non-canonical amino acid that has emerged as a powerful tool in chemical biology, drug discovery, and materials science. Its key feature is the presence of an azide (B81097) moiety at the C4 position of the proline ring. This functional group allows for highly specific and efficient covalent bond formation through bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a comprehensive overview of its synthesis, key properties, and detailed protocols for its application in peptide synthesis and bioconjugation.

Core Properties and Identification

The fundamental properties of this compound are summarized below, providing essential information for its identification and use in a laboratory setting.

| Property | Value |

| CAS Number | 892128-58-4[1] |

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 156.14 g/mol |

| Appearance | Typically a white to off-white solid |

| Stereochemistry | (2S,4S) |

Synthesis of this compound

The synthesis of (2S,4S)-4-azidoproline is typically achieved from a readily available starting material, (2S,4R)-4-hydroxyproline. The synthesis involves a key stereochemical inversion at the C4 position. A representative synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Mesylation of Boc-(2S,4R)-4-hydroxyproline methyl ester

-

Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (B128534) (Et3N, 1.5 eq) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-(2S,4R)-4-mesyloxyproline methyl ester. This intermediate is often used in the next step without further purification.

Step 2: Azidation with Stereochemical Inversion

-

Dissolve the crude Boc-(2S,4R)-4-mesyloxyproline methyl ester from the previous step in dimethylformamide (DMF).

-

Add sodium azide (NaN3, 3.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

-

Wash the organic layer extensively with water to remove DMF and excess sodium azide, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Boc-(2S,4S)-4-azidoproline methyl ester.

Step 3: Deprotection to Yield this compound

-

Dissolve the purified Boc-(2S,4S)-4-azidoproline methyl ester in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add lithium hydroxide (B78521) (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours to saponify the methyl ester.

-

Monitor the reaction by TLC.

-

Once the saponification is complete, acidify the reaction mixture to pH 2-3 with 1 M HCl to remove the Boc protecting group.

-

Stir the mixture at room temperature for an additional 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

The resulting aqueous solution can be purified by ion-exchange chromatography or lyophilized to yield the final product, this compound, as a hydrochloride or zwitterionic solid.

| Step | Reactants | Reagents | Typical Yield |

| 1 | Boc-(2S,4R)-4-hydroxyproline methyl ester | MsCl, Et3N | >95% (crude) |

| 2 | Boc-(2S,4R)-4-mesyloxyproline methyl ester | NaN3 | 60-70% |

| 3 | Boc-(2S,4S)-4-azidoproline methyl ester | 1. LiOH, 2. HCl | 85-95% |

Characterization Data:

-

¹H NMR: Spectral data should be consistent with the structure, showing characteristic shifts for the proline ring protons.

-

¹³C NMR: Resonances should correspond to the five carbon atoms of the azidoproline structure.

-

FT-IR: A characteristic peak for the azide (N3) stretching vibration should be observed around 2100 cm⁻¹.

-

Mass Spectrometry (MS): The calculated mass should match the observed mass for the protonated molecule [M+H]⁺.

Applications in Peptide Synthesis and Bioconjugation

The primary application of this compound is its incorporation into peptides, which can then be functionalized using click chemistry. The Fmoc-protected version, Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH, is commonly used in solid-phase peptide synthesis (SPPS).

Experimental Workflow: Peptide Synthesis and Click Chemistry

Caption: Workflow for peptide functionalization.

Experimental Protocol: Solid-Phase Peptide Synthesis and Click Conjugation

Part 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH

-

Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-(2S,4S)-H-L-Pro(4-N3)-OH (3 eq) with a coupling reagent such as HBTU (2.9 eq) and an activator like HOBt (3 eq) in DMF. Add a base, typically DIPEA (6 eq).

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid coupling, remove the N-terminal Fmoc group. Wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the azido-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup:

-

Dissolve the purified azido-peptide in a suitable solvent system, often a mixture of water and an organic co-solvent like DMSO or t-butanol.

-

Add the alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) in a slight excess (1.1-1.5 eq).

-

-

Catalyst Preparation:

-

Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4).

-

Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (B8700270).

-

A copper ligand such as TBTA or THPTA can be used to stabilize the Cu(I) oxidation state and improve reaction efficiency.

-

-

Click Reaction:

-

Add the CuSO4 solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-12 hours. The reaction is often complete within a few hours.

-

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC to remove unreacted starting materials and the catalyst.

-

Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry and HPLC.

Conclusion

This compound is a versatile and indispensable building block for chemical biologists and drug development professionals. Its straightforward synthesis and the high efficiency and specificity of the subsequent click chemistry reactions enable the precise installation of a wide array of functionalities onto peptides and other biomolecules. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to utilize this powerful tool in their scientific endeavors.

References

molecular weight of (2S,4S)-4-Azidoproline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4S)-4-Azidoproline is a non-natural, conformationally constrained amino acid derivative of proline. Its defining feature is the presence of an azido (B1232118) group at the 4-position of the pyrrolidine (B122466) ring. This functional group makes it a valuable tool in chemical biology and drug discovery, primarily through its ability to participate in bioorthogonal "click chemistry" reactions. This guide provides a technical overview of its properties, applications, and relevant experimental considerations.

Core Properties

The fundamental physicochemical properties of (2S,4S)-4-Azidoproline are summarized below.

| Property | Value |

| Molecular Formula | C₅H₈N₄O₂[1] |

| Molecular Weight | 156.14 g/mol [1] |

| IUPAC Name | (2S,4S)-4-azidopyrrolidine-2-carboxylic acid[1] |

| CAS Number | 892128-58-4[1] |

| Canonical SMILES | C1--INVALID-LINK--N=[N+]=[N-] |

| Appearance | Typically a white to off-white solid |

| Chirality | (2S, 4S) configuration |

Key Applications in Research and Development

The primary utility of (2S,4S)-4-Azidoproline stems from its azido moiety, which is largely inert in biological systems but reacts efficiently and selectively with terminal alkynes or strained cycloalkynes.

Peptide Synthesis and Modification

(2S,4S)-4-Azidoproline can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. Often, it is used in its Fmoc-protected form, Fmoc-(2S,4S)-4-azidoproline, for seamless integration into automated synthesis protocols. The presence of the azido group allows for post-synthetic modification of the peptide.

Bioconjugation via Click Chemistry

The azido group is a key component for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[2] (2S,4S)-4-Azidoproline enables the covalent linkage of peptides to other molecules, such as:

-

Fluorescent dyes or imaging agents: For tracking the localization and interactions of peptides.

-

Small molecule drugs or toxins: Creating peptide-drug conjugates for targeted delivery.

-

Nucleic acids (DNA/PNA): Forming peptide-oligonucleotide conjugates.[3]

-

Polymers like PEG: To improve the pharmacokinetic properties of peptides.

The two main types of click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained alkyne (e.g., DBCO or BCN) for the cycloaddition.[2]

Experimental Protocols

While specific experimental protocols are highly dependent on the application and laboratory, the following provides a generalized workflow for the use of (2S,4S)-4-Azidoproline in peptide modification.

General Protocol for Post-Synthetic Peptide Modification using CuAAC

-

Peptide Synthesis: Synthesize the peptide containing a (2S,4S)-4-Azidoproline residue using standard Fmoc-based solid-phase peptide synthesis.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Click Reaction Setup:

-

Dissolve the purified peptide in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).

-

Add the alkyne-containing molecule of interest (e.g., a fluorescent tag).

-

Prepare the catalyst solution. This typically involves a copper(II) sulfate (B86663) (CuSO₄) solution and a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. A copper-ligand such as TBTA can be used to stabilize the Cu(I) oxidation state.

-

-

Reaction: Add the catalyst solution to the peptide/alkyne mixture and allow it to react at room temperature. Reaction progress can be monitored by LC-MS.

-

Final Purification: Once the reaction is complete, purify the final conjugated peptide using RP-HPLC to remove excess reagents and byproducts.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.

Conceptual Workflows and Diagrams

The following diagrams illustrate the key concepts related to the application of (2S,4S)-4-Azidoproline.

Caption: General experimental workflow for bioconjugation using (2S,4S)-4-Azidoproline.

Caption: Conceptual diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

(2S,4S)-4-Azidoproline is a powerful building block for researchers in peptide chemistry and drug development. Its incorporation into peptides provides a versatile chemical handle for a wide range of bioconjugation applications through highly efficient and specific click chemistry reactions. This enables the synthesis of complex and functionalized peptides for various therapeutic and diagnostic purposes. While this guide provides a core overview, specific experimental conditions and applications should be optimized based on the desired final product and available laboratory resources.

References

Solubility Profile of (2S,4S)-H-L-Pro(4-N3)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (2S,4S)-H-L-Pro(4-N3)-OH, a specialized amino acid derivative crucial in peptide synthesis and click chemistry applications.[1][2][3] Direct empirical solubility data for this compound is not extensively documented in publicly available literature. Consequently, this document provides a comprehensive framework for researchers to determine its solubility. It outlines the predicted solubility based on the physicochemical properties of its parent molecule, L-proline, and details standardized experimental protocols for both qualitative and quantitative solubility assessment. The guide is intended to equip researchers with the necessary theoretical and practical knowledge to effectively incorporate this compound into their experimental workflows.

Introduction and Predicted Solubility Profile

This compound, also known as (2S,4S)-4-azidoproline, is a proline analog featuring a polar azide (B81097) group.[4] Its structural backbone is the amino acid L-proline. The solubility of amino acids is largely dictated by their polarity, and they generally exhibit good solubility in polar solvents like water and limited solubility in nonpolar organic solvents.[5] L-proline, for instance, is very soluble in water (1623 g/L at 25°C) and soluble in ethanol.[6][7]

The presence of the carboxylic acid, the secondary amine, and the highly polar azide moiety in this compound strongly suggests that the molecule will behave as a polar, hydrophilic compound. Therefore, it is predicted to be:

-

Highly soluble in aqueous solutions (e.g., water, buffers).

-

Soluble in polar protic solvents (e.g., methanol, ethanol).

-

Sparingly soluble to insoluble in nonpolar solvents (e.g., hexane, toluene).

The precise solubility will be influenced by factors such as temperature, pH, and the presence of other solutes.[8][9][10] For most solid solutes, solubility tends to increase with temperature.[10]

Experimental Determination of Solubility

To establish a definitive solubility profile, experimental validation is essential. The following sections detail standard laboratory protocols for qualitative and quantitative analysis.

Qualitative Solubility Assessment

This method provides a rapid, preliminary understanding of the compound's solubility in various solvents. It involves the visual inspection of dissolution.

Experimental Protocol:

-

Preparation: Dispense a small, pre-weighed amount (e.g., 1-5 mg) of this compound into separate, labeled vials.

-

Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to a vial.

-

Agitation: Vigorously mix the vial using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved particles.

-

Incremental Solvent Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 1 mL.

-

Classification: Categorize the solubility based on the volume of solvent required to dissolve the sample, as outlined in the table below.

Table 1: Qualitative Solubility Classification

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very Soluble | < 1 |

| Freely Soluble | 1 - 10 |

| Soluble | 10 - 30 |

| Sparingly Soluble | 30 - 100 |

| Slightly Soluble | 100 - 1,000 |

| Very Slightly Soluble | 1,000 - 10,000 |

| Practically Insoluble | > 10,000 |

Diagram 1: Workflow for Qualitative Solubility Assessment

Caption: Workflow for determining qualitative solubility.

Quantitative Solubility Assessment: Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[11] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator (e.g., at 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample or filter it using a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not bind the analyte.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the quantitative solubility, typically expressed in mg/mL or mol/L.

Table 2: Data Template for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Diagram 2: Workflow for Quantitative Solubility (Shake-Flask Method)

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. Understanding these factors is key to predicting its behavior in different experimental systems.

Diagram 3: Factors Affecting Solubility

Caption: Key factors influencing the solubility of the compound.

Conclusion

While specific published data on the solubility of this compound is scarce, its molecular structure strongly indicates a high affinity for polar solvents. This guide provides both a predictive assessment based on chemical principles and robust, standardized protocols for the empirical determination of its solubility profile. By employing the detailed qualitative and quantitative methods described, researchers can generate the precise data needed for effective formulation, reaction optimization, and successful integration of this versatile amino acid into their drug discovery and development pipelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:892128-58-4 | Chemsrc [chemsrc.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. (4S)-4-Azido-L-proline | C5H8N4O2 | CID 54201645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L(-)-Proline [chembk.com]

- 7. quora.com [quora.com]

- 8. byjus.com [byjus.com]

- 9. chemistrytalk.org [chemistrytalk.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

The Advent and Application of Azidoprolines: A Technical Guide

An in-depth exploration of the synthesis, history, and pivotal role of azidoprolines in chemical biology and drug discovery.

Azidoprolines, proline analogues bearing an azide (B81097) functional group, have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their unique chemical properties, particularly their utility in bioorthogonal "click chemistry," have paved the way for novel approaches in peptide synthesis, bioconjugation, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of these versatile molecules.

A Historical Perspective: The Genesis of Azidoprolines

The early 2000s marked a significant period in the development of azidoproline chemistry. A notable contribution came in 2001 with the work of Gómez-Vidal and Silverman, who reported an improved and highly efficient synthesis of protected 3-azido- and 4-azidoproline stereoisomers.[1][2] Their method, which utilized the corresponding hydroxyproline (B1673980) precursors and diphenylphosphoryl azide under Mitsunobu conditions, provided a practical route to these valuable compounds and spurred further investigation into their potential applications.[1]

Synthetic Methodologies: Crafting the Azidoproline Core

The primary route for the synthesis of 3- and 4-azidoprolines involves the nucleophilic substitution of a hydroxyl group in hydroxyproline. The Mitsunobu reaction has proven to be a particularly effective method for this transformation, allowing for the stereospecific introduction of the azide moiety with inversion of configuration.

While the synthesis of 3- and 4-azidoprolines is well-established, reports on the synthesis of 2-azidoproline and 5-azidoproline are scarce in the scientific literature, suggesting that these isomers may be less synthetically accessible or less stable.

A generalized workflow for the synthesis of a 4-azidoproline derivative is depicted below:

Figure 1: General workflow for the synthesis of a 4-azidoproline derivative via the Mitsunobu reaction.

Detailed Experimental Protocols

Synthesis of N-Boc-trans-4-azido-L-proline methyl ester

To a solution of N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. After stirring for 15 minutes, diphenylphosphoryl azide (DPPA) (1.5 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-Boc-trans-4-azido-L-proline methyl ester.

Synthesis of N-Boc-cis-3-azido-L-proline methyl ester

Following a similar procedure, N-Boc-trans-3-hydroxy-L-proline methyl ester is converted to N-Boc-cis-3-azido-L-proline methyl ester using triphenylphosphine, DEAD, and DPPA in THF. The reaction is typically carried out at room temperature for 24 hours.

Table 1: Summary of Synthetic Yields for Azidoproline Derivatives

| Compound | Starting Material | Reaction | Yield (%) |

| N-Boc-trans-4-azido-L-proline methyl ester | N-Boc-cis-4-hydroxy-L-proline methyl ester | Mitsunobu | ~85% |

| N-Boc-cis-4-azido-D-proline methyl ester | N-Boc-trans-4-hydroxy-D-proline methyl ester | Mitsunobu | High |

| N-Boc-cis-3-azido-L-proline methyl ester | N-Boc-trans-3-hydroxy-L-proline methyl ester | Mitsunobu | ~65% |

The Power of "Click Chemistry": Azidoprolines in Bioconjugation

The azide group of azidoprolines is a key functional handle for "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. This has made azidoprolines invaluable for the site-specific modification of peptides and proteins.

Fmoc-protected azidoprolines, such as Fmoc-(4S)-4-azido-L-proline, are commercially available and widely used in solid-phase peptide synthesis (SPPS).[3] This allows for the straightforward incorporation of an azide group at a specific position within a peptide sequence. The resulting azido-peptide can then be readily conjugated to a variety of molecules, including fluorescent dyes, imaging agents, and drug molecules, that bear a terminal alkyne.

A typical workflow for the synthesis of an azidoproline-containing peptide and its subsequent modification via click chemistry is outlined below:

Figure 2: Workflow for the solid-phase synthesis of an azidoproline-containing peptide followed by click chemistry modification.

A Key Application: Inhibition of HIV-1 Entry

A significant application of azidoproline-based click chemistry is in the development of inhibitors of the human immunodeficiency virus type 1 (HIV-1). The viral entry into host cells is mediated by the envelope glycoprotein (B1211001) gp120, which binds to the CD4 receptor and a coreceptor (either CCR5 or CXCR4) on the surface of T-cells.

Researchers have designed peptides containing azidoproline that can be modified with various chemical groups via click chemistry to create potent inhibitors that target gp120. These modified peptides can disrupt the interaction between gp120 and the host cell receptors, thereby preventing viral entry.

The mechanism of HIV-1 entry and its inhibition by a triazole-modified peptide is depicted in the following signaling pathway diagram:

Figure 3: Signaling pathway of HIV-1 entry and its inhibition by a triazole-modified peptide targeting gp120.

Table 2: Bioactivity of Azidoproline-Derived HIV-1 Inhibitors

| Compound | Target | Assay | IC50 (nM) |

| Peptide Triazole (HNG-156) | HIV-1 gp120 | sCD4 Competition | 45.0 |

| Peptide Triazole (HNG-156) | HIV-1 gp120 | mAb 17b Competition | 71.5 |

| Macrocyclic Peptide Triazole (MG-II-20) | HIV-1 Env | Infection Inhibition | 43.7 ± 16.4 |

| Macrocyclic Peptide Triazole (MG-II-55) | HIV-1 Env | Infection Inhibition | 87.1 ± 12.3 |

Conformational Influence of Azidoprolines in Peptides

The incorporation of azidoprolines can also influence the conformational properties of peptides. The azide group, being a pseudohalogen, can exert stereoelectronic effects that bias the puckering of the proline ring and the cis-trans isomerization of the preceding peptide bond. These conformational effects can be harnessed to stabilize specific secondary structures, such as the polyproline II (PPII) helix, which is important in various biological processes.

Conclusion

Azidoprolines have firmly established their place as powerful and versatile building blocks in modern chemical biology and drug discovery. Their efficient synthesis and the bioorthogonality of the azide group have enabled researchers to construct and modify complex peptides with unprecedented precision. From elucidating biological pathways to developing novel therapeutics against diseases like HIV, the applications of azidoprolines continue to expand, promising further exciting discoveries in the years to come.

References

Methodological & Application

Application Notes and Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2S,4S)-H-L-Pro(4-N3)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept celebrated for its efficiency, high regioselectivity, and broad functional group tolerance.[1][2] This reaction facilitates the covalent linkage of two molecular building blocks—one containing an azide (B81097) and the other a terminal alkyne—to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][3][4] The use of azide-containing amino acids, such as (2S,4S)-H-L-Pro(4-N3)-OH, provides a powerful tool for bioconjugation, peptide cyclization, and the development of novel therapeutics.[2][5][6] The resulting triazole ring serves as a robust bioisostere for the amide bond.[7][8]

This document provides a detailed protocol for performing the CuAAC reaction with this compound. It covers the preparation of reagents, reaction setup, and optimization strategies critical for successful conjugation in research and drug development settings.

Experimental Workflow

The general workflow for the copper-catalyzed azide-alkyne cycloaddition is outlined below. The process begins with the careful preparation of stock solutions, followed by the reaction setup where the copper catalyst is generated in situ, and concludes with product purification and analysis.

Caption: Experimental workflow for the CuAAC reaction.

Reaction Principle

The reaction proceeds via a copper(I)-catalyzed mechanism that joins the azido-proline derivative with a terminal alkyne. The copper(I) catalytic species is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[3][9][10] The addition of a stabilizing ligand is crucial for protecting the Cu(I) state from oxidation and accelerating the reaction.[4][11]

(A generic reaction image would be placed here showing Azido-Proline + R-Alkyne -> Triazole Product)

Materials and Reagents

-

This compound (Azide substrate)

-

Terminal Alkyne (e.g., Propargyl alcohol, Phenylacetylene, or other functionalized alkyne)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) : Catalyst precursor

-

Sodium Ascorbate (Na-Ascorbate) : Reducing agent

-

Copper(I) Stabilizing Ligand :

-

THPTA (Tris((1-hydroxy-propyl-1H-1,2,3-triazol-4-yl)methyl)amine): Recommended for aqueous reactions.[9]

-

BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation ligand with high efficiency.[11][12]

-

TBTA (Tris(benzyltriazolylmethyl)amine): Effective but requires organic co-solvents.[4][12]

-

-

Solvent System :

-

Deionized Water (for aqueous reactions)

-

t-Butanol / Water (1:1 to 3:1 v/v)

-

Dimethyl Sulfoxide (DMSO) / Water

-

Dimethylformamide (DMF)

-

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional, but recommended).

Detailed Experimental Protocol

This protocol describes a general procedure for a 0.1 mmol scale reaction. Reagent amounts should be adjusted proportionally for different scales.

1. Preparation of Stock Solutions:

-

Azide Solution (10 mM): Dissolve the appropriate amount of this compound in the chosen solvent system (e.g., water or a water/t-BuOH mixture).

-

Alkyne Solution (12 mM): Dissolve 1.2 equivalents of the terminal alkyne in the same solvent system.

-

Copper Sulfate (40 mM): Dissolve CuSO₄·5H₂O in deionized water.

-

Ligand (200 mM): Dissolve the chosen ligand (e.g., THPTA) in deionized water. A 5:1 ligand-to-copper ratio is recommended for bioconjugation to protect sensitive molecules from oxidation.[13]

-

Sodium Ascorbate (1 M): Prepare a fresh solution by dissolving sodium ascorbate in deionized water. This solution should be made immediately before use to prevent oxidation.

2. Reaction Procedure:

-

To a clean reaction vial equipped with a magnetic stir bar, add 10 mL of the Azide Solution (0.1 mmol, 1.0 eq).

-

Add 10 mL of the Alkyne Solution (0.12 mmol, 1.2 eq). Stir the mixture for 5 minutes.

-

In a separate microcentrifuge tube, prepare the catalyst premix: add 50 µL of the Ligand Solution (0.01 mmol, 0.1 eq) to 50 µL of the Copper Sulfate Solution (0.002 mmol, 0.02 eq). Mix gently. The solution should be a light blue color.

-

Add the catalyst premix to the stirring azide/alkyne mixture.

-

Initiate the reaction by adding 50 µL of the freshly prepared Sodium Ascorbate Solution (0.05 mmol, 0.5 eq). The solution may turn from light blue to a pale yellow or colorless hue upon addition.

-

Seal the reaction vial and stir vigorously at room temperature. The reaction is often complete within 1-12 hours.[1]

3. Reaction Monitoring and Workup:

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials and the appearance of the triazole product.

-

Workup: Once the reaction is complete, the workup procedure will depend on the properties of the product.

-

For many small molecules, the product may precipitate from the solution and can be collected by simple filtration.[3]

-

Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

For biomolecules, purification is typically achieved via size-exclusion chromatography, dialysis, or other protein purification techniques.

-

Summary of Reaction Parameters

The optimal conditions for CuAAC can vary depending on the specific substrates. The following table summarizes typical parameters and expected outcomes for the reaction of this compound with various alkynes.

| Alkyne Substrate | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent System | Time (h) | Typical Yield (%) |

| Propargyl Alcohol | CuSO₄ (1-2) | THPTA (5-10) | Na-Ascorbate (20-50) | Water/t-BuOH (1:1) | 1 - 4 | >95 |

| Phenylacetylene | CuSO₄ (1-2) | THPTA (5-10) | Na-Ascorbate (20-50) | DMSO/Water (3:1) | 2 - 8 | >90 |

| Dansyl Alkyne | CuSO₄ (2-5) | BTTAA (10-25) | Na-Ascorbate (50) | DMF | 4 - 12 | 85-95 |

| Alkyne-PEG₅ | CuSO₄ (5) | THPTA (25) | Na-Ascorbate (50) | Water | 1 - 6 | >90 |

Troubleshooting

-

Low or No Reaction:

-

Oxygen Contamination: Ensure the sodium ascorbate solution is freshly prepared. Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).[10] Performing the reaction under an inert atmosphere (N₂ or Ar) can improve results.

-